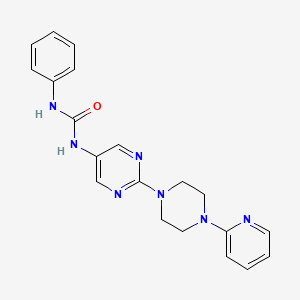

1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea

Description

1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a urea-based heterocyclic compound featuring a phenyl group, a pyrimidine core, and a piperazine ring substituted with a pyridine moiety. The urea linker (-NH-C(=O)-NH-) is critical for hydrogen bonding interactions, often associated with receptor binding in medicinal chemistry. The pyridinylpiperazine group may enhance solubility and modulate pharmacokinetic properties, while the pyrimidine ring contributes to planar aromatic stacking interactions.

Properties

IUPAC Name |

1-phenyl-3-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c28-20(24-16-6-2-1-3-7-16)25-17-14-22-19(23-15-17)27-12-10-26(11-13-27)18-8-4-5-9-21-18/h1-9,14-15H,10-13H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMXFXBBEYYTFAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea typically involves multi-step organic reactions. One common approach is the reaction of phenyl isocyanate with 2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with advanced control systems to maintain optimal reaction conditions. The process involves the use of high-purity reagents and stringent purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with altered functional groups.

Reduction: Reduction reactions can be employed to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea has shown promise in several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Hypoglycemic Agents

describes sulfonylurea and guanidine derivatives (e.g., 5A-5H ) designed as antidiabetic agents. These compounds share urea or guanidine linkers but differ in substituents:

- Key substituents : Sulfonyl groups, benzoyl moieties, and variable piperazine/aryl substitutions.

- Comparison: Unlike the target compound, 5A-5H include sulfonyl groups, which are known to enhance insulin secretion via pancreatic β-cell K+ channel inhibition. The absence of sulfonyl groups in the target compound may limit its hypoglycemic activity but could reduce off-target effects like hypoglycemia risk .

Table 1: Hypoglycemic Urea Derivatives vs. Target Compound

Piperazine-Pyrimidine Derivatives in Patent Literature

and highlight piperazine-pyrimidine derivatives (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) from a 2023 European patent. These compounds feature fused pyrido-pyrimidinone cores with piperazine substitutions.

- Key differences: The target compound lacks the fused pyrido-pyrimidinone system but retains the pyrimidine-piperazine motif.

- Functional impact : The benzodioxolyl group in patent compounds may improve CNS penetration, whereas the pyridinyl group in the target compound could enhance solubility or affinity for aminergic receptors (e.g., serotonin or dopamine receptors) .

Urea-Based Pyrimidine Analogues

and list urea derivatives with pyrimidine cores, such as 1-(4,6-dimethoxypyrimidin-2-yl)-3-{[1-methyl-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-1H-pyrazol-5-yl]sulfonyl}urea () and 1-(4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl)-3-(m-tolyl)urea ().

- Structural alignment: Both share urea-pyrimidine backbones but incorporate sulfonyl or thieno-pyrimidine groups.

- Pharmacological implications: Sulfonyl groups () are associated with kinase inhibition, while thieno-pyrimidine () may enhance metabolic stability. The target compound’s pyridinylpiperazine moiety could offer distinct selectivity profiles .

Contrast with Phosphodiesterase Inhibitors

discusses lodenafil carbonate, a PDE5 inhibitor with a pyrazolo-pyrimidine core. While unrelated structurally, this highlights the therapeutic diversity of pyrimidine derivatives.

Biological Activity

1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea is , with a molecular weight of approximately 393.48 g/mol. The compound features a urea linkage, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its effects on neurotransmitter systems and potential anticancer properties. Key areas of focus include:

1. Serotonin Reuptake Inhibition

A related study on similar compounds indicated that derivatives containing piperazine and pyridine moieties exhibited significant serotonin (5-HT) reuptake inhibitory activity. The most promising derivatives showed stability in human liver microsomes and favorable pharmacokinetic properties, suggesting potential antidepressant effects .

2. Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

Research has highlighted that phenyl urea derivatives can act as inhibitors of IDO1, an enzyme involved in tryptophan metabolism and linked to immune response modulation in cancer therapy. Compounds structurally related to 1-Phenyl-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea have shown varying degrees of IDO1 inhibitory activity, indicating a potential therapeutic role in cancer immunotherapy .

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Activity

In vivo studies demonstrated that certain piperazine-based compounds could significantly reduce immobility times in the forced swimming test (FST), a common model for assessing antidepressant efficacy. The compounds were able to antagonize serotonin depletion induced by p-chloroamphetamine, highlighting their potential as antidepressants .

Case Study 2: Cancer Therapeutics

A series of phenyl urea derivatives were synthesized and evaluated for their IDO1 inhibitory activity. Among these, compounds that retained specific structural features showed promising inhibitory effects against IDO1, suggesting that modifications to the phenyl urea structure could enhance therapeutic efficacy against tumors .

Q & A

Basic: What are the common synthetic routes for preparing this compound, and what key reaction steps are involved?

Answer:

The synthesis typically involves:

- Suzuki coupling to link pyrimidine and piperazine moieties, using catalysts like [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) and potassium carbonate .

- Protection/deprotection strategies : For example, tert-butyl groups are used to protect piperazine intermediates, followed by deprotection with trifluoroacetic acid .

- Urea formation : Reacting an isocyanate with an amine precursor, as seen in structurally related urea derivatives .

Critical steps include optimizing reaction temperatures and purification via column chromatography to isolate intermediates .

Basic: How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:

- NMR spectroscopy : and NMR (e.g., δ 23.48–176.88 ppm in DMSO-d) confirm substituent positions and piperazine ring integration .

- X-ray crystallography : Resolves spatial arrangements of pyrimidine, piperazine, and phenyl groups, as demonstrated for similar piperazine-pyrimidine derivatives .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated vs. observed m/z for intermediates) .

Advanced: What strategies can resolve discrepancies in biological activity data across different assay conditions?

Answer:

- Assay validation : Standardize buffer conditions (e.g., ammonium acetate pH 6.5) to minimize variability in receptor-binding studies .

- Mechanistic profiling : Use immunoblotting or RT-PCR to correlate activity with biomarkers (e.g., p53 phosphorylation or Bcl-2 expression) .

- Control experiments : Compare activity against reference compounds with known mechanisms (e.g., 5-HT antagonists like lecozotan) .

Advanced: How can the solubility and formulation of this compound be optimized for in vivo studies?

Answer:

- Aqueous formulations : Incorporate co-solvents (e.g., PEG) or surfactants, as seen in Pfizer’s patented piperazine-based formulations .

- Salt formation : Hydrochloride salts improve solubility, as demonstrated for related piperazine derivatives .

- Lyophilization : Enhances stability for intravenous administration .

Basic: What analytical techniques are recommended for assessing the purity of this compound?

Answer:

- HPLC : Use C18 columns with UV detection (e.g., 254 nm) and gradient elution (water/acetonitrile) .

- Residual solvent analysis : Gas chromatography (GC) with headspace sampling, per ICH guidelines .

- Elemental analysis : Verify C/H/N ratios (e.g., C 63.52%, H 6.77%, N 19.95%) .

Advanced: How can computational modeling aid in understanding the structure-activity relationship (SAR) of this compound?

Answer:

- Molecular docking : Predict binding to targets like TGF-β or 5-HT receptors using software (e.g., AutoDock) .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., urea carbonyl and pyrimidine nitrogen) .

- DFT calculations : Analyze electronic effects of substituents on piperazine ring basicity .

Basic: What are the known biological targets or pathways associated with this compound based on structural analogs?

Answer:

- Serotonin receptors : Piperazine-pyrimidine derivatives show affinity for 5-HT .

- Apoptosis pathways : Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates activate p53 and BAX .

- Kinase inhibition : Related compounds target TGF-β receptors .

Advanced: What are the common degradation products under accelerated stability conditions, and how can they be characterized?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.